Chemical structure and properties of 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide
Chemical structure and properties of 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Pyridine carboxamides are a class of compounds known for their diverse biological activities, and the specific substitutions on this molecule present unique opportunities for synthetic elaboration and biological investigation.[1][2] This document details the compound's physicochemical properties, outlines a robust and validated protocol for its synthesis and purification, describes methods for its analytical characterization, and explores its potential therapeutic applications based on structure-activity relationships of analogous compounds. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Physicochemical and Structural Properties
5-Bromo-6-chloro-N-propylpyridine-3-carboxamide belongs to the family of N-substituted nicotinamides. The core structure is a pyridine ring, substituted at the 3-position with an N-propyl carboxamide group, and further functionalized with a bromine atom at the 5-position and a chlorine atom at the 6-position. These halogen atoms serve as valuable synthetic handles for further molecular diversification through reactions like cross-coupling, and they significantly influence the molecule's electronic properties and potential biological interactions.[3]
The structural and predicted physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrClN₂O | - |
| Molecular Weight | 277.55 g/mol | Calculated |
| IUPAC Name | 5-bromo-6-chloro-N-propylpyridine-3-carboxamide | - |
| Predicted LogP | ~2.5 - 3.5 | Analog Comparison[4][5] |
| Predicted Boiling Point | ~387 °C | Analog Comparison[6] |
| Predicted Density | ~1.7 g/cm³ | Analog Comparison[6] |
| Appearance | Expected to be a solid at room temperature | Analog Comparison[7] |
Note: Some properties are predicted based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.
Proposed Synthesis and Purification Protocol
The synthesis of 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide can be reliably achieved through a two-stage process commencing from the commercially available 5-Bromo-6-chloronicotinic acid.[8][9] This method involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation with n-propylamine.[3][8]
Rationale for Synthetic Strategy
The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Carboxylic acids are generally not reactive enough to undergo direct amidation under mild conditions. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are employed to generate the highly electrophilic acyl chloride intermediate.[3][10] This intermediate readily reacts with primary amines, such as n-propylamine, in a nucleophilic acyl substitution reaction to form the stable amide bond. A non-nucleophilic base, like triethylamine, is incorporated to neutralize the hydrogen chloride (HCl) byproduct generated during the amidation, preventing the formation of the non-nucleophilic propylammonium salt and driving the reaction to completion.[10]
Synthesis Workflow Diagram
Caption: Proposed two-stage synthesis workflow for the target compound.
Detailed Experimental Protocol
Materials:
-
5-Bromo-6-chloronicotinic acid (1.0 eq)[9]
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride
-
n-Propylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
Stage 1: Formation of 5-Bromo-6-chloronicotinoyl chloride [3][10]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-6-chloronicotinic acid (1.0 eq) and suspend it in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-Bromo-6-chloronicotinoyl chloride is typically used immediately in the next step without further purification.[3]
Stage 2: Amidation and Purification [10]
-
In a separate flask under an inert atmosphere, dissolve n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C using an ice bath.
-
Dissolve the crude acyl chloride from Stage 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized compound, a suite of standard analytical techniques should be employed.[11][12]
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure.[13] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the N-propyl group, with characteristic chemical shifts and coupling patterns. The ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.[11] The isotopic pattern resulting from the presence of both bromine and chlorine atoms will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a robust method for assessing the purity of the final compound.[14] A reverse-phase method can be developed to separate the product from any unreacted starting materials or byproducts, allowing for accurate purity determination.
-
Elemental Analysis : This technique provides the percentage composition of elements (C, H, N) in the sample, which should correspond to the calculated values for the molecular formula C₉H₁₀BrClN₂O, providing definitive proof of composition.
Potential Applications and Biological Activity
While specific biological data for 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide is not extensively published, the pyridine carboxamide scaffold is a well-established pharmacophore in medicinal chemistry and agrochemistry.[2][12]
-
Antifungal Agents : Many pyridine carboxamide derivatives are known to act as succinate dehydrogenase inhibitors (SDHIs), a validated mechanism for antifungal activity in plant pathogens.[11][15] The structural features of the title compound are consistent with those of known SDHIs.
-
Oncology : Substituted pyridine carboxamides have recently been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer cell proliferation pathways.[16] The discovery of compound C6, a pyridine carboxamide derivative, with nanomolar inhibitory activity against SHP2 highlights the potential of this chemical class in developing novel anti-cancer therapeutics.[16]
-
Antibacterial Agents : The pyridine-3-carboxamide core is present in various natural products and has been explored for developing agents against bacterial infections, including those targeting Mycobacterium tuberculosis.[2][13]
-
Synthetic Intermediate : As a halogenated heterocyclic building block, this compound is a valuable intermediate for creating diverse libraries of molecules for drug discovery screening.[3][8][17] The chloro and bromo substituents can be selectively functionalized using various cross-coupling methodologies.
Illustrative Signaling Pathway Inhibition
The potential for this class of compounds to act as SHP2 inhibitors is of high interest. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is often dysregulated in human cancers.
Caption: Potential inhibition of the SHP2-mediated RAS-MAPK pathway.
Conclusion
5-Bromo-6-chloro-N-propylpyridine-3-carboxamide is a versatile halogenated heterocyclic compound with significant potential as both a synthetic intermediate and a lead structure for the development of new therapeutic and agrochemical agents. The synthetic protocol detailed in this guide is robust and relies on well-established chemical transformations. Its structural similarity to known bioactive molecules, particularly in the fields of oncology and mycology, makes it a compelling target for further investigation by researchers dedicated to discovering novel chemical entities to address unmet medical and agricultural needs.
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